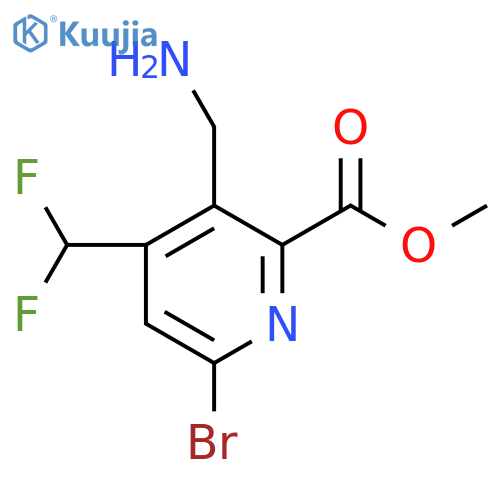

Cas no 1804845-30-4 (Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate)

1804845-30-4 structure

商品名:Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate

CAS番号:1804845-30-4

MF:C9H9BrF2N2O2

メガワット:295.080768346787

CID:4808915

Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate

-

- インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)7-5(3-13)4(8(11)12)2-6(10)14-7/h2,8H,3,13H2,1H3

- InChIKey: VDVCRNXDBNKOEY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)F)=C(C(C(=O)OC)=N1)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 65.2

Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029054391-1g |

Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate |

1804845-30-4 | 97% | 1g |

$1,445.30 | 2022-04-01 |

Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1804845-30-4 (Methyl 3-(aminomethyl)-6-bromo-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬